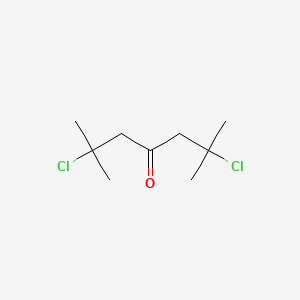
2,6-Dichloro-2,6-dimethylheptan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-2,6-dimethylheptan-4-one is an organic compound with the molecular formula C9H16Cl2O and a molecular weight of 211.13 g/mol . This compound is known for its unique structure, which includes two chlorine atoms and two methyl groups attached to a heptanone backbone. It is an impurity of Phorone, which is used in the chemical industry as a solvent for dye systems .
Méthodes De Préparation
The synthesis of 2,6-Dichloro-2,6-dimethylheptan-4-one can be achieved through various synthetic routes. One common method involves the chlorination of 2,6-dimethylheptan-4-one under controlled conditions. The reaction typically requires the use of chlorine gas and a suitable solvent, such as carbon tetrachloride, at a specific temperature to ensure selective chlorination at the desired positions .
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced catalytic systems to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
2,6-Dichloro-2,6-dimethylheptan-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Applications De Recherche Scientifique
2,6-Dichloro-2,6-dimethylheptan-4-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-2,6-dimethylheptan-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
2,6-Dichloro-2,6-dimethylheptan-4-one can be compared with other similar compounds, such as:
4-Heptanol, 2,6-dimethyl-: This compound is an alcohol derivative of 2,6-dimethylheptan-4-one and is used in various industrial applications.
The presence of chlorine atoms in this compound makes it unique and imparts distinct chemical properties, such as increased reactivity and potential biological activity .
Propriétés
Formule moléculaire |
C9H16Cl2O |
|---|---|
Poids moléculaire |
211.13 g/mol |
Nom IUPAC |
2,6-dichloro-2,6-dimethylheptan-4-one |
InChI |
InChI=1S/C9H16Cl2O/c1-8(2,10)5-7(12)6-9(3,4)11/h5-6H2,1-4H3 |
Clé InChI |
YDVCNEHPKADNPC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(=O)CC(C)(C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



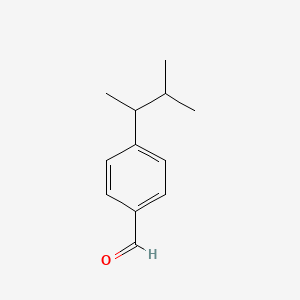
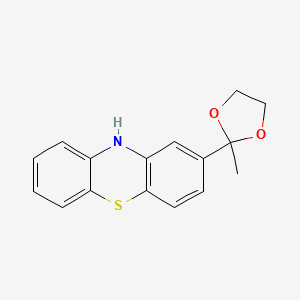
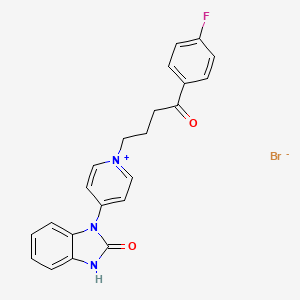





![(Z)-2,10-diamino-5-[[(5-amino-5-carboxypentyl)amino]methyl]undec-5-enedioic acid](/img/structure/B13418029.png)

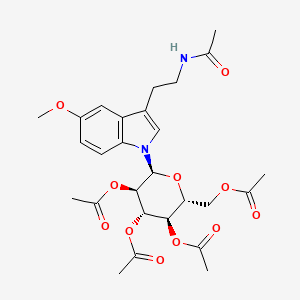
![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-2-fluoro-N-(4-methoxyphenyl)benzamide](/img/structure/B13418037.png)

